1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
CAS No.: 647857-63-4
VCID: VC2722978
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a specific stereochemistry, indicated by the (2R,4R) configuration. This compound belongs to the pyrrolidine class, which is a five-membered ring structure containing nitrogen. The presence of a trifluoromethyl group (-CF3) and tert-butyl and methyl ester groups makes it a versatile intermediate in organic synthesis. SynthesisThe synthesis of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves several steps, starting from a suitable pyrrolidine precursor. The introduction of the trifluoromethyl group can be achieved through various methods, such as nucleophilic substitution or trifluoromethylation reactions. The tert-butyl and methyl ester groups are commonly introduced using esterification reactions. ApplicationsPyrrolidine derivatives like 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it useful for drug design. |
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CAS No. | 647857-63-4 |
Product Name | 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
Molecular Formula | C12H18F3NO4 |
Molecular Weight | 297.27 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Standard InChIKey | BIBYRUVESDZUDY-HTQZYQBOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(F)(F)F |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F |
PubChem Compound | 68684277 |
Last Modified | Apr 15 2024 |
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